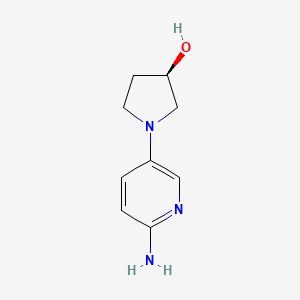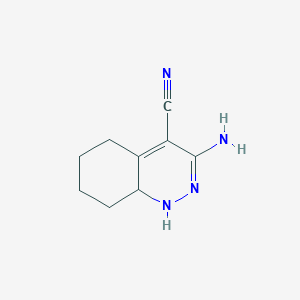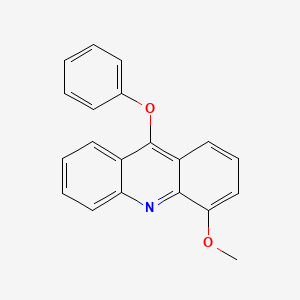![molecular formula C32H23N3 B12924107 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole CAS No. 387391-50-6](/img/structure/B12924107.png)
3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes two biphenyl groups and a phenyl group attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-methyl-4H-1,2,4-triazole
- 3,5-Di([1,1’-biphenyl]-4-yl)-4-ethyl-4H-1,2,4-triazole
Uniqueness
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is unique due to its specific arrangement of biphenyl and phenyl groups, which can influence its electronic properties and reactivity. This compound’s structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
387391-50-6 |
|---|---|
Molekularformel |
C32H23N3 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
InChI-Schlüssel |
ABMDSOZMYGMNBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)





![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)





![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
